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Compound of Interest
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Cat. No.: B10765086

Get Quote

In the landscape of neuroinflammatory research, the prostaglandin E2 (PGE2) receptor

subtype 2 (EP2) has emerged as a critical therapeutic target. Activation of the EP2 receptor, a

downstream effector of the cyclooxygenase-2 (COX-2) pathway, is implicated in a cascade of

inflammatory events that contribute to the pathology of various neurological disorders. This

guide provides a detailed comparison of two notable EP2 receptor antagonists, TG4-155 and

TG11-77, for researchers, scientists, and drug development professionals.

Overview of TG4-155 and TG11-77
TG4-155 was identified as a potent and selective first-generation EP2 antagonist through high-

throughput screening.[1][2] While effective, its utility in chronic in vivo studies was limited by a

short plasma half-life and moderate brain penetration.[2][3] This led to the development of

second-generation compounds, including TG11-77, which exhibits improved pharmacokinetic

properties, making it more suitable for in vivo applications in chronic disease models.[1][4] Both

compounds act as competitive antagonists of the EP2 receptor, thereby inhibiting the

downstream signaling cascade initiated by PGE2.[1][3]
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The following tables summarize the key quantitative data for TG4-155 and TG11-77 based on

available experimental data.

Table 1: In Vitro Pharmacological Profile

Parameter TG4-155 TG11-77 Reference

Mechanism of Action
Competitive EP2

Antagonist

Competitive EP2

Antagonist
[1][3]

Potency (Schild KB) 2.4 nM 9.7 - 10 nM [3][5]

Binding Affinity (Ki) 15 nM (human EP2) Not explicitly stated [3]

Selectivity
>4,730-fold for EP2

over EP4

>300-fold for EP2

over other prostanoid

receptors (EP4, DP1,

IP)

[3][5]

Table 2: In Vivo Pharmacokinetic and Efficacy Profile

Parameter TG4-155 TG11-77 Reference

Brain-to-Plasma Ratio Moderate
0.4 - 4 (timing

dependent)
[1][5][6]

Plasma Half-life Short 2.4 hours (mice) [2][5]

Oral Bioavailability Not explicitly stated Orally active [5]

In Vivo Efficacy

Reduces

neuroinflammation

and

neurodegeneration in

acute models (e.g.,

status epilepticus)

Reduces cognitive

deficits, mortality, and

microgliosis in models

of status epilepticus

and Alzheimer's

disease

[5][7][8][9]

Minimum Effective

Dose (i.p.)
Not explicitly stated

8.8 mg/kg (in a model

of status epilepticus)
[5][8]
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Signaling Pathway and Mechanism of Action
Both TG4-155 and TG11-77 exert their anti-inflammatory effects by blocking the interaction of

PGE2 with the EP2 receptor. This receptor is a G-protein coupled receptor that, upon

activation, primarily signals through the cAMP/PKA pathway, which can lead to the transcription

of pro-inflammatory genes. By competitively inhibiting this interaction, these antagonists

prevent the downstream signaling cascade that contributes to neuroinflammation.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b10765086/docs?utm_src=pdf-body#tg4-155-vs-tg11-77-in-neuroinflammation-models-a-comparative-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10765086?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Extracellular

IntracellularAntagonists

EP2 Receptor Adenylyl CyclaseActivates

PGE2

cAMP
Converts ATP to

PKA
Activates

CREB
Phosphorylates

Pro-inflammatory
Gene Expression

Promotes

TG4-155
Block

TG11-77
Block

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10765086?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Culture BV2 Microglial Cells

Induce Neuroinflammation
(e.g., 100 ng/mL LPS)

Treat with Vehicle or
EP2 Antagonist (TG4-155 / TG11-77)

Incubate for 24 hours

Collect Supernatant and/or Cell Lysates

Analyze Pro-inflammatory Markers
(e.g., ELISA, Western Blot)

End: Quantify Anti-inflammatory Effect
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Start: 5xFAD and nTg Mice

Optional: 'Two-Hit' Model
(Systemic LPS Injections)

Chronic Treatment with Vehicle or
EP2 Antagonist (TG11-77)

Behavioral Testing
(e.g., Y-maze)

Euthanize and Collect Brain Tissue

Analyze Neuroinflammatory Markers
(RT-qPCR, Western Blot, IHC)

End: Evaluate Therapeutic Efficacy

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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